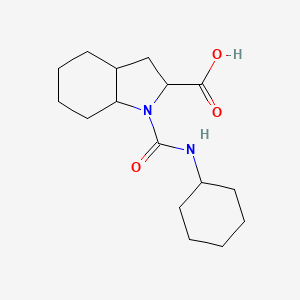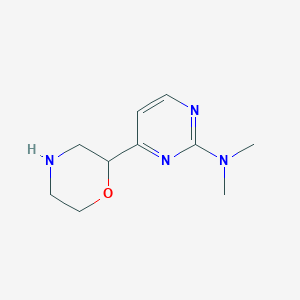
Sodium Octadecanoate-d35
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Octadecanoate-d35, also known as sodium stearate-d35, is a deuterated form of sodium stearate. It is a sodium salt of stearic acid where the hydrogen atoms are replaced with deuterium, an isotope of hydrogen. This compound is commonly used in scientific research due to its unique properties and applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium Octadecanoate-d35 can be synthesized through the saponification of deuterated stearic acid with sodium hydroxide. The reaction typically occurs under controlled conditions, such as a temperature of 65°C and a pH of 8.0 to 8.5, for about two hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated stearic acid and sodium hydroxide, ensuring the isotopic enrichment of deuterium in the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of deuterated stearic acid.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol form.
Substitution: This compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Deuterated stearic acid.
Reduction: Deuterated stearyl alcohol.
Substitution: Corresponding metal stearates.
Applications De Recherche Scientifique
Sodium Octadecanoate-d35 has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Utilized in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: Applied in the production of cosmetics, detergents, and as an emulsifying agent
Mécanisme D'action
The mechanism of action of Sodium Octadecanoate-d35 is primarily based on its surfactant properties. It reduces surface tension, allowing for better dispersion and solubilization of compounds. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Sodium Stearate: The non-deuterated form of Sodium Octadecanoate-d35.
Potassium Stearate: Similar in structure but with potassium instead of sodium.
Calcium Stearate: Contains calcium ions instead of sodium.
Comparison: this compound is unique due to its deuterium content, which makes it particularly useful in isotopic labeling studies. This isotopic enrichment allows for more precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts .
Propriétés
Formule moléculaire |
C18H35NaO2 |
|---|---|
Poids moléculaire |
341.7 g/mol |
Nom IUPAC |
sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate |
InChI |
InChI=1S/C18H36O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2; |
Clé InChI |
RYYKJJJTJZKILX-FQJQGIECSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


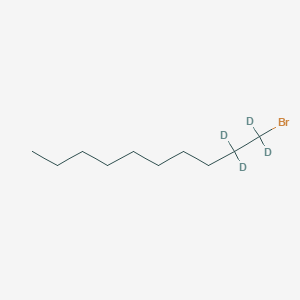
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)

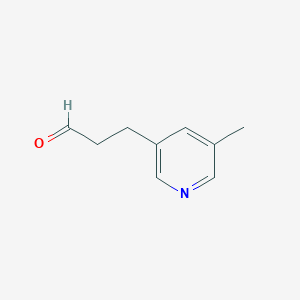
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
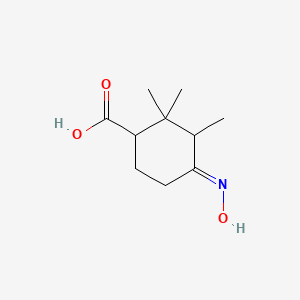
![2-(2,6-Dichlorophenyl)-1-[(2s)-2-methylpiperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B12315443.png)


